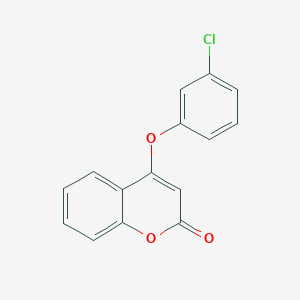

4-(3-chlorophenoxy)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C15H9ClO3 |

|---|---|

Molecular Weight |

272.68g/mol |

IUPAC Name |

4-(3-chlorophenoxy)chromen-2-one |

InChI |

InChI=1S/C15H9ClO3/c16-10-4-3-5-11(8-10)18-14-9-15(17)19-13-7-2-1-6-12(13)14/h1-9H |

InChI Key |

GERKNEUKCIGWGQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenoxy 2h Chromen 2 One and Its Analogues

Established Synthetic Routes for the 2H-Chromen-2-one Core Structure

The bicyclic 2H-chromen-2-one scaffold, commonly known as coumarin (B35378), is a privileged structure in medicinal and materials chemistry. Its synthesis has been achieved through several well-established named reactions.

The cornerstone of coumarin synthesis lies in classical condensation reactions, each offering a unique pathway from different starting materials.

The Pechmann Condensation is a versatile and direct method for preparing 4-substituted coumarins. nih.gov It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. youtube.comresearchgate.net The reaction mechanism commences with a transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring. nih.govresearchgate.net Various Brønsted and Lewis acids, including sulfuric acid, AlCl₃, and sulfamic acid, are employed as catalysts. nih.govyoutube.com The nature of the phenol and the β-ketoester significantly influences the reaction's course and yield. nih.gov

The Knoevenagel Condensation provides another major route, typically yielding coumarins substituted at the 3-position. This reaction involves the base-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic esters or ethyl acetoacetate. nih.govsciepub.comwikipedia.org The reaction is often facilitated by weak bases like piperidine. researchgate.net The initial condensation is followed by an intramolecular cyclization (esterification) to furnish the final coumarin product. sciepub.com

The Claisen-Schmidt Condensation is primarily used to synthesize coumarin-chalcone hybrids by reacting a 3-acetylcoumarin (B160212) with a substituted benzaldehyde. nih.govresearchgate.netmdpi.com This reaction, catalyzed by either acid or base, extends the coumarin structure at the C-3 position rather than forming the core ring itself, but represents a key modification strategy for coumarin analogues. nih.govmasterorganicchemistry.com

Interactive Data Table: Comparison of Classical Condensation Reactions for Coumarin Synthesis

| Reaction Name | Starting Materials | Typical Catalyst | Key Bond Formation | Primary Product Type | Citations |

| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (H₂SO₄, AlCl₃) | C-C, C-O (Cyclization) | 4-Substituted Coumarins | nih.gov, youtube.com, researchgate.net |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Weak Base (Piperidine, L-proline) | C=C, C-O (Cyclization) | 3-Substituted Coumarins | nih.gov, sciepub.com, wikipedia.org, khanacademy.org |

| Claisen-Schmidt Condensation | Acetylcoumarin, Aldehyde | Acid or Base | C=C (Chalcone linkage) | 3-Acyl Coumarin Derivatives | nih.gov, masterorganicchemistry.com, mdpi.com |

To address the often harsh conditions and long reaction times of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing efficiency. Microwave irradiation can dramatically accelerate a variety of transformations used in coumarin synthesis by facilitating rapid and uniform heating. ias.ac.in

Numerous reports demonstrate significant reductions in reaction times, often from hours to minutes, and improvements in product yields. nih.govyoutube.comorganic-chemistry.org For instance, the Knoevenagel condensation between salicylaldehydes and active methylene compounds under microwave irradiation, often in solvent-free conditions, leads to the rapid synthesis of coumarins. researchgate.netwikipedia.org Similarly, microwave assistance has been successfully applied to multicomponent reactions for constructing complex chromene derivatives, showcasing the versatility of this technology. nih.govorganic-chemistry.org

Interactive Data Table: Selected Microwave-Assisted Coumarin Syntheses

| Reaction Type | Reactants | Conditions | Time (Conventional) | Time (Microwave) | Yield Improvement | Citations |

| Knoevenagel Condensation | Salicylaldehyde, Ethyl Acetate (B1210297) | Piperidine, Solvent-free | Not specified | Minutes | Faster reaction | researchgate.net |

| N-acylhydrazone formation | 3-acetyl-7-hydroxy-2H-chromen-2-one, Hydrazides | Ethanol | ~24 hours | ~1 hour | Higher yields | youtube.com |

| Multicomponent Reaction | 6-hydroxy-4-methyl-2H-chromen-2-one, etc. | Acetic acid, DMF | 4–7 hours | 8–10 minutes | Significant | nih.gov, organic-chemistry.org |

| Knoevenagel Condensation | 2-hydroxybenzaldehyde, Activated Methylenes | Various catalysts | Not specified | 60 s - 10 min | Optimized time | wikipedia.org |

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In coumarin synthesis, this has led to the development of eco-friendly protocols that reduce waste, avoid hazardous solvents, and lower energy consumption. wikipedia.orglibretexts.orglibretexts.org

Key green strategies include:

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," often under thermal or microwave conditions, simplifies purification and eliminates volatile organic compounds (VOCs). nih.govlibretexts.org The Pechmann condensation, for example, has been effectively carried out under solvent-free conditions using recyclable solid acid catalysts like sulfamic acid. nih.gov

Alternative Solvents: The use of ionic liquids (ILs) and deep eutectic solvents (DES) as both reaction media and catalysts has gained traction. wikipedia.orgorganic-chemistry.org These solvents offer benefits such as low volatility and high thermal stability, and they can often be recycled.

Ultrasonication: Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as nano-catalysts or polymer-supported reagents, aligns with green chemistry principles by simplifying catalyst recovery and reuse, thereby reducing waste.

These green methods have been successfully applied to all major coumarin syntheses, including the Pechmann, Knoevenagel, and Perkin reactions, often leading to improved reaction performance in addition to environmental benefits. wikipedia.orglibretexts.orglibretexts.org

Strategies for Regioselective Introduction of the 3-Chlorophenoxy Moiety at the 4-Position

Once the coumarin core is available, or as part of a convergent strategy, the 3-chlorophenoxy group must be introduced at the C-4 position. This can be achieved via two main approaches.

This strategy involves the formation of a C-O ether bond by reacting a coumarin precursor, activated at the C-4 position, with 3-chlorophenol (B135607). The most common and versatile precursor for this transformation is 4-hydroxycoumarin (B602359), which exists in tautomeric equilibrium with 2-hydroxy-4H-chromen-4-one.

Several established etherification reactions can be adapted for this purpose:

Williamson-Type Ether Synthesis: This involves the reaction of the sodium or potassium salt of 3-chlorophenol (the nucleophile) with a coumarin bearing a good leaving group at C-4, such as a halide (e.g., 4-chlorocoumarin). Alternatively, the alkoxide of 4-hydroxycoumarin can be reacted with an activated aryl halide, although this is less common for this specific target. The reaction of 4-hydroxycoumarin with alkyl halides (O-alkylation) in the presence of a base like potassium carbonate is a well-documented Williamson-type synthesis. nih.gov

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol (3-chlorophenol) with an acidic pronucleophile (4-hydroxycoumarin) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). nih.govwikipedia.orglibretexts.org The Mitsunobu reaction is known for its mild conditions and is a powerful method for forming C-O bonds. nih.gov

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. wikipedia.org A plausible route would be the reaction of 4-hydroxycoumarin with 1-bromo-3-chlorobenzene (B44181) or the reaction of 3-chlorophenol with 4-bromocoumarin, catalyzed by a copper(I) salt. Modern Ullmann protocols often use ligands to facilitate the reaction under milder conditions than the classical high-temperature approach. masterorganicchemistry.comwikipedia.org

An alternative to post-cyclization modification is to construct the coumarin ring using a precursor that already contains the 3-chlorophenoxy ether linkage. This approach ensures the regioselective placement of the substituent from the outset.

A viable strategy would be a Pechmann condensation using a custom-synthesized β-ketoester. The synthesis would proceed in two conceptual steps:

Synthesis of a Pre-functionalized β-Ketoester: A β-ketoester bearing the 3-chlorophenoxy group, such as ethyl 4-(3-chlorophenoxy)-3-oxobutanoate, would be synthesized. This could be achieved by reacting 3-chlorophenol with a suitable four-carbon acylating agent like diketene (B1670635) or by the acylation of 3-chlorophenol with ethyl 4-chloroacetoacetate.

Pechmann Condensation: The resulting phenoxy-functionalized β-ketoester would then be condensed with a simple phenol, such as phenol itself, under acidic catalysis to directly yield the target molecule, 4-(3-chlorophenoxy)-2H-chromen-2-one. This method locks the position of the substituent before the ring-forming step.

This approach, while potentially requiring more steps for precursor synthesis, offers excellent control over the final substitution pattern.

Derivatization Strategies and Analogue Synthesis of 4-(3-chlorophenoxy)-2H-chromen-2-one

The generation of analogues of 4-(3-chlorophenoxy)-2H-chromen-2-one is primarily achieved through several key synthetic routes. These strategies focus on the introduction of various functional groups on both the phenoxy moiety and the chromen-2-one core, facilitating the exploration of the chemical space around this privileged structure.

Chemical Modification of the Phenoxy Substituent

The most direct method for modifying the phenoxy substituent involves the use of differently substituted phenols during the initial synthesis. The core reaction typically involves the coupling of 4-hydroxycoumarin with a substituted phenol. For instance, the synthesis of 4-(3-chlorophenoxy)-2H-chromen-2-one itself starts with 3-chlorophenol. By substituting 3-chlorophenol with other phenols bearing various electron-donating or electron-withdrawing groups, a wide array of analogues can be produced.

For example, a general synthesis could involve the reaction of 4-hydroxycoumarin with a diverse set of phenols (e.g., nitrophenols, methylphenols, methoxyphenols) to yield the corresponding 4-phenoxycoumarin derivatives. This approach allows for systematic variation of the electronic and steric properties of the phenoxy ring, which is crucial for tuning the biological activity of the final compound. The synthesis of 4-anilinocoumarin derivatives, for instance, has been achieved by heating 4-hydroxycoumarin with a substituted aniline (B41778) at high temperatures, demonstrating a related strategy for introducing varied aryl groups at the C4 position. japsonline.com

Functionalization at Other Positions of the Chromen-2-one Core (e.g., C-3, C-7)

Modification of the chromen-2-one nucleus, particularly at the C-3 and C-7 positions, offers another rich avenue for creating structural diversity.

C-3 Position Functionalization: The C-3 position is highly reactive and amenable to various modifications. A notable example is the Mannich-type reaction involving 4-hydroxycoumarin, an aldehyde, and an amine, which introduces an aminomethyl group at the C-3 position. One study describes the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives through a one-pot reaction catalyzed by biogenic ZnO nanoparticles. researchgate.net This method highlights a green and efficient approach to C-3 functionalization.

C-7 Position Functionalization: The C-7 position is often hydroxylated in natural coumarins, providing a handle for further derivatization. For instance, in the synthesis of 7-methoxy-3-phenyl-4-(3-(4-benzylpiperazin-1-yl)propoxy)-2H-chromen-2-one, the synthesis starts with a 7-methoxy-substituted coumarin. The propoxy side chain attached at the C-4 position is further functionalized via reductive amination to introduce a benzylpiperazine moiety, showcasing a multi-step derivatization strategy. nih.gov

Selective functionalization when multiple hydroxyl groups are present, such as in 5,7-dihydroxy-4-phenylcoumarin, can be achieved through protective group chemistry. For example, selective nicotinoylation at the C-5 hydroxyl group, followed by tosylation of the C-7 hydroxyl group and subsequent denicotinoylation, yields a 5-hydroxy-7-tosyloxy derivative, which serves as a key intermediate for more complex structures. nih.gov

Table 1: Examples of C-3 and C-7 Functionalization of the Chromen-2-one Core

| Starting Material | Reagents | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Aromatic Aldehyde, Ethylamine (B1201723) | Biogenic ZnO | C-3 | 3-((Aryl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one, Aromatic Aldehydes | Sodium cyanoborohydride | C-7 (pre-functionalized), C-4 side chain | 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one derivatives | nih.gov |

| 5,7-Dihydroxy-4-phenylcoumarin | 1. Nicotinoyl azide (B81097) 2. p-Toluenesulfonyl chloride 3. HCl | C-5, C-7 | 5-Hydroxy-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate | nih.gov |

Multi-component Reaction Approaches for Diverse Derivative Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govrsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

The coumarin scaffold is particularly well-suited for MCRs. A prominent example involves the reaction of 4-hydroxycoumarin, various aromatic aldehydes, and ethylamine in water, catalyzed by biogenic zinc oxide nanoparticles. This three-component reaction yields a library of 3-substituted-4-hydroxy-2H-chromen-2-one derivatives in high yields. researchgate.net Another MCR involves the condensation of 3-acetyl-4-hydroxycoumarin with aldehydes and malononitrile (B47326) in the presence of ammonium (B1175870) acetate to produce chromenyl nicotinonitriles. researchgate.net These methods provide rapid access to complex molecules from simple and readily available starting materials, which is ideal for drug discovery programs. acs.orgnih.gov

Table 2: Example of a Three-Component Reaction for Coumarin Derivatization

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | 4-Chlorobenzaldehyde | Ethylamine | Biogenic ZnO (5 mol%) | 3-((4-Chlorophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 4-Hydroxycoumarin | Benzaldehyde | Ethylamine | Biogenic ZnO (5 mol%) | 3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 4-Hydroxycoumarin | 4-Methoxybenzaldehyde | Ethylamine | Biogenic ZnO (5 mol%) | 3-((4-Methoxyphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

Palladium-Catalyzed Transformations for Advanced Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures under mild conditions. nih.govyoutube.com In the context of coumarin chemistry, these reactions are used to create advanced derivatives that are often inaccessible through traditional methods.

A key strategy is the Suzuki cross-coupling reaction. This involves the reaction of a 4-tosylcoumarin (an activated form of 4-hydroxycoumarin) with various arylboronic acids. This method provides an efficient route to synthesize a diverse range of 4-arylcoumarins, where the entire phenoxy group is replaced by an aryl or heteroaryl moiety. acs.org The reaction demonstrates good functional group tolerance, allowing for the introduction of groups like methoxy, nitro, and chloro on the new aryl ring. acs.orgnih.gov

Another advanced palladium-catalyzed method is the direct C-H activation/arylation of the coumarin core itself. An oxidative Heck coupling has been developed for the direct synthesis of 4-arylcoumarins from unsubstituted coumarins and arylboronic acids, offering an atom-economic alternative to pre-functionalized substrates. acs.org These sophisticated catalytic systems open the door to novel molecular frameworks based on the 4-substituted-2H-chromen-2-one scaffold.

Table 3: Palladium-Catalyzed Synthesis of 4-Arylcoumarins via Suzuki Coupling

| Substrate | Coupling Partner (Arylboronic Acid) | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 4-Tosyl-2H-chromen-2-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | 4-Phenyl-2H-chromen-2-one | acs.org |

| 4-Tosyl-2H-chromen-2-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | 4-(4-Methoxyphenyl)-2H-chromen-2-one | acs.org |

| 4-Tosyl-2H-chromen-2-one | 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | 4-(4-Chlorophenyl)-2H-chromen-2-one | acs.org |

Advanced Spectroscopic and Structural Characterization of 4 3 Chlorophenoxy 2h Chromen 2 One and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Mechanisms

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like coumarin (B35378) derivatives. In ESI, a sample solution is sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment these precursor ions to elucidate the structure. rsc.org

For a molecule like 4-(3-chlorophenoxy)-2H-chromen-2-one, the fragmentation pattern in positive-ion ESI-MS/MS would be expected to reveal key structural features. The fragmentation of protonated molecules can be categorized into charge retention fragmentations (CRF) and charge migration fragmentations (CMF). rsc.org

Expected fragmentation pathways for the protonated molecule [C₁₅H₉ClNaO₃]⁺ would include:

Cleavage of the Ether Bond: The C4-O bond linking the coumarin core and the chlorophenoxy group is a likely site for fragmentation. This can occur in two primary ways:

Loss of a neutral chlorophenol molecule (ClC₆H₅O), resulting in a fragment ion corresponding to the 4-hydroxycoumarin (B602359) cation.

Loss of the coumarin moiety, with the charge being retained on the chlorophenoxy fragment.

Retro-Diels-Alder (RDA) Reaction: The pyrone ring of the coumarin nucleus is known to undergo a characteristic RDA fragmentation. This involves the cleavage of the heterocyclic ring, often leading to the expulsion of a carbon monoxide (CO) molecule, a common fragmentation for lactones. rsc.org

Loss of Substituents from the Phenoxy Ring: Fragmentation can also involve the loss of the chlorine atom or other parts of the chlorophenoxy ring, although cleavage of the ether linkage is generally more prominent.

The systematic study of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and can be used to differentiate it from its isomers. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

For a coumarin derivative to be analyzed, a high-quality single crystal is required. nih.gov The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The data processing reveals the electron density map of the molecule, from which the atomic positions are determined.

Below is a table with representative crystallographic data from a related coumarin derivative, 4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-one , to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | Example Value for a Related Coumarin Derivative researchgate.net |

| Chemical Formula | C₁₅H₉FO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.979(3) |

| b (Å) | 5.1224(12) |

| c (Å) | 19.380(5) |

| β (°) ** | 97.462(7) |

| Volume (ų) ** | 1178.2(5) |

| Z (Formula units/cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.448 |

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic organic chemistry for the separation, purification, and purity assessment of target compounds. researchgate.netcolumn-chromatography.com For coumarin derivatives, which are often synthesized as part of a mixture containing starting materials, by-products, and the desired product, methods like Thin Layer Chromatography (TLC) and column chromatography are routinely employed. acs.orgnih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical method used for several key purposes in the synthesis of coumarins. researchgate.netbjbms.org

Reaction Monitoring: Small aliquots of a reaction mixture are spotted on a TLC plate over time to track the consumption of starting materials and the formation of the product. orientjchem.org

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Solvent System Optimization: TLC is used to identify the optimal mobile phase (solvent system) for the large-scale separation of the product by column chromatography. researchgate.net

For coumarin derivatives, the stationary phase is typically silica (B1680970) gel coated on an aluminum or glass plate (Silica gel 60 F₂₅₄). nih.gov The mobile phase is usually a mixture of a non-polar solvent (like n-hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). nih.gov The separated spots are visualized under UV light (at 254 nm or 366 nm), where coumarins often exhibit fluorescence. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in a given solvent system.

The table below shows typical TLC systems used for the analysis of coumarin derivatives.

| Stationary Phase | Mobile Phase (v/v) | Detection | Typical Rf Range for Coumarins | Reference |

| Silica Gel 60 F₂₅₄ | Toluene: Ethyl Acetate (1:1) | UV (254/366 nm) | 0.4 - 0.8 | nih.gov |

| Silica Gel 60 F₂₅₄ | Toluene: Acetone (85:15) | UV light, Diazo salt spray | 0.3 - 0.9 | nih.gov |

| Silica Gel | n-heptane: Dichloromethane: Ethyl Acetate (30:40:30) | UV light | Varies with polarity | researchgate.net |

Column chromatography is the standard preparative technique for purifying synthetic compounds on a larger scale, from milligrams to kilograms. column-chromatography.com The principle is the same as TLC, but it is performed in a vertical glass column packed with a stationary phase, most commonly silica gel (e.g., 100-200 or 230-400 mesh). acs.orgrsc.org

The process for isolating a compound like 4-(3-chlorophenoxy)-2H-chromen-2-one typically involves these steps:

Column Packing: The column is carefully packed with a slurry of silica gel in a non-polar solvent to avoid air bubbles and cracks.

Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column, either directly as a concentrated solution or pre-adsorbed onto a small amount of silica (dry loading).

Elution: The mobile phase, previously optimized by TLC, is passed through the column. flash-chromatographie.com Elution can be isocratic (constant solvent composition) or gradient (gradually increasing the polarity of the solvent). The different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase.

Fraction Collection: The eluent is collected in a series of tubes (fractions). Each fraction is then analyzed by TLC to identify which ones contain the pure desired product. Fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified 4-(3-chlorophenoxy)-2H-chromen-2-one.

Computational and Theoretical Investigations of 4 3 Chlorophenoxy 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict molecular properties with high accuracy. For 4-(3-chlorophenoxy)-2H-chromen-2-one, DFT calculations, often using the B3LYP (Becke's three-parameter and Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p), are instrumental in elucidating its fundamental characteristics. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.govscifiniti.com This process finds the minimum energy conformation on the potential energy surface. For 4-(3-chlorophenoxy)-2H-chromen-2-one, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. mdpi.com The optimized structure reveals that the coumarin (B35378) ring system is essentially planar. scifiniti.com

Table 1: Predicted Geometrical Parameters for 4-(3-chlorophenoxy)-2H-chromen-2-one Note: The following data is representative of typical DFT calculations for chromen-2-one derivatives and illustrates the parameters obtained through geometry optimization. Specific values for the title compound would require a dedicated computational study.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (C2=O10) | ~1.21 Å | Bond Angle (C3-C4-O11) | ~117.2° |

| Bond Length (C4-O11) | ~1.37 Å | Bond Angle (C4-O11-C12) | ~118.5° |

| Bond Length (O1-C2) | ~1.38 Å | Bond Angle (O1-C2=O10) | ~121.5° |

| Bond Length (O11-C12) | ~1.40 Å | Dihedral Angle (C3-C4-O11-C12) | ~85.0° |

| Bond Length (C15-Cl18) | ~1.75 Å | Dihedral Angle (C4-O11-C12-C13) | ~-178.0° |

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory to confirm that the structure is a true energy minimum. scifiniti.comq-chem.com This analysis also predicts the molecule's infrared (IR) and Raman spectra. nih.govmdpi.com The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental results, accounting for anharmonicity and basis set limitations. scifiniti.com This theoretical spectrum allows for the assignment of specific vibrational modes observed in experimental FT-IR and FT-Raman spectra. For 4-(3-chlorophenoxy)-2H-chromen-2-one, key vibrational modes include the C=O stretching of the lactone ring, C-O-C ether linkages, C-Cl stretching, and various aromatic C-H and C=C vibrations.

Table 2: Predicted Vibrational Frequencies for 4-(3-chlorophenoxy)-2H-chromen-2-one Note: This table presents typical vibrational modes and their expected frequency ranges for coumarin derivatives based on DFT calculations. The assignments help in interpreting experimental spectroscopic data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1720-1750 | Lactone carbonyl stretch |

| ν(C=C) | ~1550-1620 | Aromatic ring stretching |

| ν(C-O-C) | ~1200-1250 | Asymmetric ether stretch |

| ν(C-Cl) | ~650-750 | Chlorophenyl stretch |

| δ(C-H) | ~1000-1100 | In-plane aromatic C-H bending |

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. ceon.rs These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. ceon.rsorganicchemistrydata.org The calculated isotropic shielding values are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental data. For 4-(3-chlorophenoxy)-2H-chromen-2-one, this analysis helps to unambiguously assign each proton and carbon atom in its complex structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-(3-chlorophenoxy)-2H-chromen-2-one Note: The following values are illustrative of the data obtained from GIAO-DFT calculations for substituted coumarins and are not specific measured values for the title compound.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (C=O) | ~160.5 | H3 | ~5.90 |

| C4 | ~163.0 | H5 | ~7.65 |

| C9 | ~153.2 | H6 | ~7.30 |

| C15 (C-Cl) | ~135.0 | H7 | ~7.55 |

| C3 | ~91.0 | H8 | ~7.25 |

DFT calculations provide detailed information about the electronic properties of a molecule, which are key to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net For 4-(3-chlorophenoxy)-2H-chromen-2-one, the distribution of these orbitals shows that the HOMO is typically localized on the electron-rich coumarin ring, while the LUMO may be distributed across the entire molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deajchem-a.com The MEP surface is colored based on the electrostatic potential values. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. ajchem-a.com In 4-(3-chlorophenoxy)-2H-chromen-2-one, the MEP map would show the most negative potential around the carbonyl oxygen atom (O10), indicating it as a primary site for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit positive potential. uni-muenchen.de

Electronic Structure Characterization and Reactivity Analysis

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that provide insight into the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating lower reactivity, while those with a small energy gap are "soft" and more reactive. rsc.org

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.govarxiv.org It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index points to a greater capacity for electrophilic interactions.

Nucleophilicity Index (N) : Conversely, the nucleophilicity index measures the capacity of a molecule to donate electrons. This descriptor is crucial for understanding reactions where the molecule acts as a nucleophile.

While specific values for 4-(3-chlorophenoxy)-2H-chromen-2-one are not available, studies on other coumarin derivatives demonstrate the application of these descriptors. For instance, DFT calculations on various substituted coumarins are used to correlate these quantum chemical parameters with their observed biological or chemical activities.

Table 1: Illustrative Global Reactivity Descriptors for a Generic Coumarin Derivative (Note: This data is for illustrative purposes and does not represent 4-(3-chlorophenoxy)-2H-chromen-2-one)

| Descriptor | Symbol | Typical Value (eV) |

|---|---|---|

| Chemical Hardness | η | 2.5 - 4.5 |

| Electrophilicity Index | ω | 1.5 - 3.0 |

| Nucleophilicity Index | N | 2.0 - 3.5 |

| Chemical Potential | µ | -3.0 to -5.0 |

Thermochemical Properties and Tautomeric Stability Investigations

Thermochemical analysis involves the computational calculation of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for predicting the stability of molecules and the feasibility of chemical reactions. For a molecule like 4-(3-chlorophenoxy)-2H-chromen-2-one, this would involve determining its standard heat of formation and heat capacity.

Tautomeric stability investigations are crucial for molecules that can exist in different isomeric forms that readily interconvert, a phenomenon known as tautomerism. For coumarin derivatives, keto-enol tautomerism can be relevant. Computational methods, particularly DFT, are used to calculate the Gibbs free energy of different potential tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most abundant form under equilibrium conditions. mdpi.com

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.netjhuapl.edu Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

A high value of first-order hyperpolarizability (β) suggests that a molecule has significant NLO potential. researchgate.net These calculations are valuable for screening candidate molecules for NLO applications before undertaking complex synthesis and experimental validation. tcichemicals.com For coumarin derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties. While no specific NLO data exists for 4-(3-chlorophenoxy)-2H-chromen-2-one, related coumarin structures have been investigated as promising NLO candidates. researchgate.net

Table 2: Illustrative NLO Properties for a Generic Coumarin Derivative (Note: This data is for illustrative purposes and does not represent 4-(3-chlorophenoxy)-2H-chromen-2-one)

| Property | Symbol | Typical Calculated Value |

|---|---|---|

| Dipole Moment | µ | 3.0 - 6.0 Debye |

| Mean Polarizability | α | 20 - 40 x 10⁻²⁴ esu |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.govniscpr.res.in

Docking simulations for a compound like 4-(3-chlorophenoxy)-2H-chromen-2-one would involve placing it into the active site of a target protein. The simulation would then explore various binding poses, identifying the most stable ones. The analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov Many coumarin derivatives have been studied as inhibitors of enzymes like acetylcholinesterase, monoamine oxidase, and various kinases. nih.gov

A critical output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.com This score represents the strength of the interaction between the ligand and the target. A lower (more negative) binding energy typically indicates a more stable ligand-receptor complex and a higher predicted potency of the compound as an inhibitor or modulator of the target protein. These computational estimations help prioritize compounds for further experimental testing. drugbank.com

Table 3: Illustrative Molecular Docking Results for a Generic Coumarin Derivative with a Target Protein (Note: This data is for illustrative purposes and does not represent 4-(3-chlorophenoxy)-2H-chromen-2-one)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetylcholinesterase | -9.5 | TYR70, TRP84, SER122 |

| MAO-B | -8.8 | TYR398, TYR435, ILE199 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. nih.gov When applied to a ligand-target complex predicted by docking, MD simulations can assess the stability of the binding pose and the flexibility of both the ligand and the protein over a specific timescale (typically nanoseconds to microseconds). nih.gov

By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions observed in the docking pose are maintained over time. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. This validation step is crucial for increasing confidence in the predictions made by docking studies. nih.gov

Biological Activities and Mechanistic Studies of 4 3 Chlorophenoxy 2h Chromen 2 One Derivatives Excluding Clinical Human Trial Data

In Vitro Pharmacological Investigations

In vitro studies are fundamental in determining the pharmacological profile of a novel chemical entity. For derivatives of the 2H-chromen-2-one (coumarin) scaffold, these investigations often focus on their potential as anticancer and antioxidant agents, leveraging various biochemical and cell-based assays. nih.govrsc.org

The anticancer potential of coumarin (B35378) derivatives is a significant area of research, with many synthetic analogues being evaluated for their ability to inhibit the growth of and induce death in cancer cells. nih.govnih.gov These activities are typically assessed through cytotoxicity assays and mechanistic studies exploring the modulation of key cellular pathways involved in cancer progression. nih.govnih.gov

The cytotoxic, or cell-killing, potential of a compound is a primary indicator of its anticancer activity. This is commonly quantified by determining the half-maximal inhibitory concentration (IC₅₀) or lethal dose (LD₅₀), which represents the concentration of the compound required to inhibit or kill 50% of the cells in a culture after a specific exposure time. nih.govresearchgate.net

A review of the available literature did not yield specific cytotoxic data or IC₅₀ values for 4-(3-chlorophenoxy)-2H-chromen-2-one against specific cancer cell lines. While numerous studies report the cytotoxic effects of other coumarin derivatives against a wide array of human tumor cell lines—including those from lung, breast, liver, and leukemia nih.govmdpi.comnih.gov—data for this particular chloro-phenoxy substituted coumarin is not presently available.

Table 1: Cytotoxic Activity of 4-(3-chlorophenoxy)-2H-chromen-2-one Derivatives No publicly available data was found for this specific compound.

Beyond direct cytotoxicity, understanding how a compound affects cellular mechanisms is crucial. For many coumarin derivatives, anticancer effects are linked to the ability to halt cell proliferation and induce apoptosis (programmed cell death). nih.govbiomolther.org Apoptosis is a key therapeutic goal in cancer treatment, as it eliminates cancer cells in a controlled manner. nih.govbiomolther.org Studies often investigate the activation of key proteins in the apoptotic cascade, such as caspases, and changes in the cell cycle. nih.govmdpi.com

Specific research detailing the modulation of cell proliferation or the induction of apoptosis by 4-(3-chlorophenoxy)-2H-chromen-2-one could not be located in the reviewed literature. Mechanistic studies for other coumarin derivatives have demonstrated the ability to arrest the cell cycle at different phases and trigger apoptosis through intrinsic or extrinsic pathways, but these findings cannot be directly extrapolated to the subject compound. nih.govnih.gov

Coumarins, particularly those with phenolic hydroxyl groups, are often investigated for their antioxidant properties. scholaris.camdpi.com Antioxidant activity involves the ability of a compound to neutralize harmful free radicals and reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. This activity is commonly evaluated using chemical assays that measure free radical scavenging and metal ion chelation. researchgate.netnih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) assays are standard colorimetric methods used to evaluate the free-radical scavenging capacity of a compound. nih.govnih.gov In these assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical, causing a color change that can be measured spectrophotometrically. nih.gov

Specific data from DPPH• or ABTS•+ assays for 4-(3-chlorophenoxy)-2H-chromen-2-one were not found in the available scientific literature. While many coumarin derivatives have been tested using these methods, with some showing significant radical-scavenging potential, the activity is highly dependent on the specific substitution pattern on the coumarin ring. mdpi.comscispace.com

Table 2: Free Radical Scavenging Activity of 4-(3-chlorophenoxy)-2H-chromen-2-one Derivatives No publicly available data was found for this specific compound.

The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. nih.govmdpi.com By binding to these metal ions, a chelating agent can prevent them from participating in redox reactions that generate highly reactive free radicals. nih.govnih.gov This activity is often assessed by measuring the disruption of a colored metal-indicator complex upon addition of the test compound. researchgate.netmdpi.com

No specific studies on the metal chelating activity of 4-(3-chlorophenoxy)-2H-chromen-2-one were identified during the literature review. Research on other classes of coumarins has shown that the potential for metal chelation is often linked to the presence of specific functional groups, such as hydroxyls, positioned to form stable complexes with the metal ion. mdpi.comresearchgate.net For 2H-chromen-2-one derivatives in general, pronounced Fe²⁺-chelating activity has been reported to be absent or low in some studies. researchgate.net

Table 3: Metal Chelating Activity of 4-(3-chlorophenoxy)-2H-chromen-2-one Derivatives No publicly available data was found for this specific compound.

Antioxidant Activity Assessment

Protective Effects Against DNA Damage

Derivatives of 2H-chromen-2-one have demonstrated notable capabilities in protecting genetic material from harm. In one study, novel coumarin derivatives were synthesized and evaluated for their ability to prevent DNA damage using the bleomycin (B88199) assay. nih.gov This method assesses the pro-oxidant effects of compounds and their capacity to protect DNA from degradation by the bleomycin-iron complex. nih.gov The research indicated that these coumarin derivatives exhibit high protective effects against DNA damage. nih.gov The underlying mechanism for this protection is likely linked to the scavenging of free radicals. nih.gov Compounds that can neutralize reactive oxygen species, such as the hydroxyl radical (•OH), can effectively inhibit radiation-induced single-strand breaks in plasmid DNA. nih.gov This free-radical scavenging ability is a key contributor to the protective effects observed in coumarin derivatives against DNA damage. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal Efficacy)

The 2H-chromen-2-one scaffold is a foundational component for a variety of derivatives possessing significant antimicrobial properties. Research has shown that these compounds exhibit a range of antibacterial and antifungal activities. Coumarins are known phytogenic molecules that can help plants defend against pathogens. psu.edu

Numerous synthesized derivatives have been tested against both Gram-positive and Gram-negative bacteria. For instance, a series of 1-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]urea derivatives (CTU1-12) and 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives (COD1-9) were synthesized and evaluated. psu.edu Compounds from the CTU series, particularly CTU1, CTU4, and CTU7, showed moderate antibacterial activity against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis. psu.edu However, most compounds were found to be poorly active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. psu.edu Other studies have confirmed that various coumarin derivatives possess antimicrobial properties. iosrjournals.orgnih.gov The notable antimicrobial effect of certain compounds underscores their potential as a basis for developing new, more potent physiological agents. nih.gov

| Derivative Series/Compound | Target Organism | Activity Level | Source |

|---|---|---|---|

| CTU Series (e.g., CTU1, CTU7) | Staphylococcus aureus (Gram-positive) | Moderate | psu.edu |

| CTU Series | Bacillus subtilis (Gram-positive) | Moderate | psu.edu |

| CTU Series | Escherichia coli (Gram-negative) | Poorly Active | psu.edu |

| 4-Arylamino-3-nitrocoumarins | Various Bacteria and Fungi | Wide range of promising activity | nih.gov |

| Compound 1a, 2a, 3a | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Varying bacteriostatic and bactericidal activity | iosrjournals.org |

Anti-inflammatory Activity

Coumarin and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory effects. psu.edunih.gov These properties are often linked to their ability to modulate key pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

A primary mechanism behind the anti-inflammatory action of this compound class is the inhibition of inflammatory mediators. Nitric oxide (NO) is a crucial signaling molecule and a key mediator in the pathogenesis of inflammation. nih.govscielo.br During an inflammatory response, often triggered by substances like lipopolysaccharides (LPS), NO production in macrophages increases significantly. nih.govnih.gov Studies have demonstrated that certain derivatives can significantly inhibit LPS-induced NO production in a dose-dependent manner. nih.govnih.gov For example, a novel phenylpropanoid derivative was shown to reduce the production of pro-inflammatory mediators, including NO, in stimulated macrophages. scielo.br This capacity to decrease the levels of pro-inflammatory mediators is a hallmark of effective anti-inflammatory compounds. scielo.br

Molecular Mechanism via Enzyme Inhibition (e.g., COX-2, iNOS, IKKβ)

The inhibition of inflammatory mediators by 4-(3-chlorophenoxy)-2H-chromen-2-one derivatives is a direct result of their interaction with specific enzymes. The production of NO and prostaglandins (B1171923) during inflammation is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govnih.gov Research has shown that the anti-inflammatory properties of related compounds are a function of their ability to inhibit the expression of both iNOS and COX-2 at the protein and mRNA levels. nih.gov By down-regulating the expression and activity of these enzymes, the compounds effectively reduce the synthesis of inflammatory molecules. nih.gov This suggests that the anti-inflammatory action is not merely a scavenging effect but a targeted inhibition of the molecular machinery of inflammation. Some indole (B1671886) derivatives, which share structural similarities, are also proposed to have COX-inhibiting activity. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, SHP2)

Beyond their anti-inflammatory role, derivatives of this class have been investigated as inhibitors of other critical enzymes, highlighting their potential in addressing a variety of pathological conditions.

Acetylcholinesterase (AChE): Several derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine. nih.govmdpi.com This inhibitory activity is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Studies on chlorophenoxyalkylamine derivatives revealed cholinesterase inhibitory activity in the low micromolar range. nih.gov For instance, the compound 1-(7-(4-chlorophenoxy)heptyl)homopiperidine was found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 1.93 μM and 1.64 μM, respectively. nih.gov Other synthesized derivatives also showed reversible inhibition of human acetylcholinesterase (hAChE) with IC₅₀ values ranging from 9 to 246 μM. mdpi.com

| Compound | Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EeAChE | 1.93 μM | nih.gov |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EqBuChE | 1.64 μM | nih.gov |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE | 9 - 246 μM | mdpi.com |

SHP2: The protein tyrosine phosphatase SHP2 is a critical regulator in cellular signaling pathways, and its hyperactivation is linked to various diseases. nih.gov Research has led to the discovery of potent allosteric inhibitors of SHP2. nih.gov These small molecules bind to an allosteric pocket on the enzyme, which is distinct from the active site. This binding stabilizes SHP2 in its auto-inhibited conformation, effectively locking the enzyme in an inactive state and preventing it from participating in signaling cascades. nih.gov

Receptor Binding Assays for Specific Biological Targets

The diverse biological activities of 4-(3-chlorophenoxy)-2H-chromen-2-one and its relatives are rooted in their ability to interact with various biological targets, including enzymes and cellular receptors. The rigid, conjugated structure of the 2H-chromen-2-one core is considered a "privileged structure" in medicinal chemistry. chemrxiv.org The two oxygen atoms within the lactone ring are capable of forming hydrogen bonds with amino acid residues in different classes of enzymes and receptors, facilitating a wide range of biological interactions. chemrxiv.org

Specific studies have evaluated the binding of these derivatives to particular receptors. For example, chlorophenoxyalkylamine derivatives have been evaluated as ligands for the histamine (B1213489) H₃ receptor, demonstrating that this chemical scaffold can be tailored to interact with specific receptor targets. nih.gov These binding capabilities, combined with their enzyme inhibition profiles, underscore the vast therapeutic potential of this class of compounds.

Molecular Target Identification and Validation Methodologies (Excluding Clinical Approaches)

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. In the absence of any reported biological activity for 4-(3-chlorophenoxy)-2H-chromen-2-one, this section will outline the general principles of methodologies that could be applied should this compound demonstrate biological effects in future studies.

Direct Biochemical Approaches for Target Engagement

Direct biochemical methods aim to identify the physical interaction between a small molecule and its protein target. These approaches are crucial for validating predicted targets and elucidating the mechanism of action at a molecular level.

Table 1: Overview of Direct Biochemical Approaches for Target Identification

| Approach | Description | Potential Application for Novel Coumarins |

| Affinity Chromatography | The compound of interest is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. | If 4-(3-chlorophenoxy)-2H-chromen-2-one were found to have cellular activity, this method could isolate its binding partners from complex biological mixtures. |

| Activity-Based Protein Profiling (ABPP) | This technique uses chemical probes that covalently bind to the active site of specific enzyme families. Competition with the compound of interest can reveal its enzymatic targets. | Should the compound be an enzyme inhibitor, ABPP could identify the specific enzymes or enzyme families it interacts with in a native biological system. |

| Drug Affinity Responsive Target Stability (DARTS) | This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Changes in protein degradation patterns in the presence of the compound can indicate a binding event. | DARTS could be employed to screen for targets of 4-(3-chlorophenoxy)-2H-chromen-2-one without requiring modification of the compound. |

| Cellular Thermal Shift Assay (CETSA) | CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction. | This in-cell assay could confirm target engagement of 4-(3-chlorophenoxy)-2H-chromen-2-one within a cellular context, providing more physiologically relevant data. |

Computational Inference Methods for Target Prediction

Computational, or in silico, methods leverage existing biological and chemical data to predict potential protein targets for a given small molecule. These predictions can then guide experimental validation.

Table 2: Common Computational Methods for Target Prediction

| Method | Principle | Potential Application for 4-(3-chlorophenoxy)-2H-chromen-2-one |

| Ligand-Based Approaches | These methods rely on the principle of "similar properties for similar molecules." The structure of the query molecule is compared to a database of compounds with known biological targets. | The structure of 4-(3-chlorophenoxy)-2H-chromen-2-one could be used to search for similar known bioactive molecules, thereby hypothesizing its potential targets. For instance, similarity to known kinase inhibitors might suggest it also targets kinases. |

| Structure-Based Approaches (Molecular Docking) | A three-dimensional model of the small molecule is computationally "docked" into the binding site of a known protein structure. The quality of the fit is scored to predict the likelihood of binding. | If a hypothesis about a potential target class exists (e.g., based on ligand-based predictions), molecular docking could be used to predict the binding mode and affinity of 4-(3-chlorophenoxy)-2H-chromen-2-one to specific proteins within that class. |

| Chemogenomic Methods | These approaches integrate information about the chemical space of ligands and the genomic space of protein targets to identify relationships and predict new interactions. | By analyzing large-scale datasets of compound-protein interactions, chemogenomic methods could generate a ranked list of potential targets for 4-(3-chlorophenoxy)-2H-chromen-2-one for subsequent experimental validation. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Structural Substituents on Biological Activities

The biological profile of 4-(3-chlorophenoxy)-2H-chromen-2-one is intricately linked to its molecular architecture, which consists of a central chromen-2-one (coumarin) core and a 4-position substituted 3-chlorophenoxy moiety.

The phenoxy group at the 4-position of the coumarin (B35378) ring is a significant determinant of biological activity. The nature and position of substituents on this phenoxy ring can dramatically alter the compound's interaction with biological targets. The presence of a chlorine atom at the meta-position (position 3) of the phenoxy ring in 4-(3-chlorophenoxy)-2H-chromen-2-one is of particular interest.

The electronic effect of the chlorine atom is twofold: it is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution. This electronic modulation can influence hydrogen bonding capabilities and π-π stacking interactions with biological macromolecules.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of 4-Phenoxy-Coumarin Analogues (Illustrative)

| Substituent on Phenoxy Ring | Position | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| H | - | Baseline | Reference activity |

| Cl | 3 (meta) | Increase | May enhance membrane permeability and binding affinity |

| OCH₃ | 4 (para) | Slight Increase | Can act as a hydrogen bond acceptor |

| NO₂ | 4 (para) | Increase | Strong electron-withdrawing effects can alter target interactions |

| CH₃ | 2 (ortho) | Increase | Steric hindrance may affect binding conformation |

The chromen-2-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Modifications to this core can lead to a diverse range of pharmacological activities. General SAR studies on coumarins have revealed that substitutions at various positions of the coumarin ring (positions 3, 5, 6, and 7) can significantly impact their biological effects, which include anticancer, antimicrobial, and anti-inflammatory properties nih.gov.

While 4-(3-chlorophenoxy)-2H-chromen-2-one has a specific substitution at the 4-position, it is informative to consider how other substitutions on the coumarin ring itself could potentially modulate its activity. For example, the introduction of hydroxyl groups can influence antioxidant activity, while the addition of bulky substituents can enhance lipophilicity and potentially improve cell membrane penetration pjmhsonline.com. The versatility of the 2H-chromene scaffold allows for a wide range of structural modifications to fine-tune its biological profile researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, QSAR models have been developed to predict various activities, including antioxidant and enzyme inhibitory effects nih.govnih.gov.

In the context of 4-(3-chlorophenoxy)-2H-chromen-2-one, a QSAR model would typically involve calculating a set of molecular descriptors for this compound and its analogues. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities, a predictive model can be built.

Table 2: Key Molecular Descriptors in QSAR Models of Coumarin Derivatives (General)

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and chemical reactivity |

| Steric | Molecular volume, surface area | Influences binding site complementarity |

| Hydrophobic | LogP, molar refractivity | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, shape indices | Describes molecular size, shape, and branching |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets |

Correlation between Computational Electronic Parameters and Observed Chemical/Biological Reactivity

Computational chemistry provides valuable insights into the electronic properties of molecules, which are fundamental to their reactivity and biological interactions. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are often correlated with chemical and biological activity.

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For coumarin derivatives, these parameters can help to explain their antioxidant properties, as the ability to donate an electron is key to scavenging free radicals.

Future Research Directions for 4 3 Chlorophenoxy 2h Chromen 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. eurekalert.orgbenthamdirect.com While effective, these methods often involve harsh conditions, hazardous solvents, and long reaction times. Future research should prioritize the development of novel and sustainable synthetic routes for 4-(3-chlorophenoxy)-2H-chromen-2-one that align with the principles of green chemistry. eurekalert.orgbenthamdirect.com

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various coumarin derivatives. benthamdirect.comkjscollege.com Applying microwave irradiation to the condensation of 4-hydroxycoumarin (B602359) with a suitable 3-chlorophenoxy precursor could offer a rapid and efficient pathway.

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, such as through grinding or ball milling, minimizes the use and generation of hazardous waste. rsc.orgtandfonline.com Mechanochemistry has been successfully used for Pechmann condensations and could be adapted for the synthesis of 4-phenoxy-substituted coumarins. rsc.orgtandfonline.com

Use of Greener Catalysts and Solvents: Research into benign catalysts, such as methanesulfonic acid or reusable solid acids, can replace more hazardous options like concentrated sulfuric acid. rsc.org Similarly, employing environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) could significantly improve the sustainability profile of the synthesis. kjscollege.com

| Synthesis Parameter | Traditional Methods | Proposed Sustainable Alternatives | Potential Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Reduced reaction time, Lower energy consumption kjscollege.com |

| Solvents | Volatile organic solvents (e.g., toluene, DMF) | Solvent-free (grinding), Water, PEG, Ionic Liquids | Reduced toxicity and waste generation benthamdirect.comkjscollege.comrsc.org |

| Catalysts | Strong mineral acids (e.g., H₂SO₄), Piperidine | Mild acids (methanesulfonic acid), Reusable solid acids | Lower hazard, Easier work-up, Catalyst recyclability kjscollege.comrsc.org |

| Reaction Type | Standard condensation reactions | Mechanochemical synthesis, One-pot multi-component reactions | Increased efficiency, Simplicity, High atom economy benthamdirect.comrsc.org |

Advanced Computational Modeling for Deeper Mechanistic Elucidation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work more efficiently. For 4-(3-chlorophenoxy)-2H-chromen-2-one, advanced computational modeling can provide profound insights into its structural, electronic, and biological properties.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the molecular geometry and calculate a wide range of quantum-chemical properties. sigmaaldrich.comnih.govresearchgate.net This includes analyzing the frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and electronic transitions, as well as generating molecular electrostatic potential (MEP) maps to identify regions susceptible to electrophilic and nucleophilic attack. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov This can reveal the importance of the steric, hydrophobic, and electronic properties of the 3-chlorophenoxy group for a given biological effect.

Molecular Docking Simulations: Docking studies are essential for predicting how 4-(3-chlorophenoxy)-2H-chromen-2-one might interact with potential biological targets at the molecular level. niscpr.res.innih.govsci-hub.stresearchgate.net By simulating the binding pose and energy within the active site of enzymes like carbonic anhydrase, acetylcholinesterase, or various kinases, researchers can prioritize which biological pathways to investigate experimentally. nih.govsci-hub.st

| Computational Method | Objective | Anticipated Insights for 4-(3-chlorophenoxy)-2H-chromen-2-one |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity | Optimized geometry, HOMO-LUMO energy gap, charge distribution, spectroscopic properties sigmaaldrich.comnih.gov |

| Molecular Docking | Predict binding modes with biological targets | Identification of key interacting amino acid residues, binding affinity scores, potential enzyme inhibition niscpr.res.innih.gov |

| 3D-QSAR | Correlate structure with biological activity | Generation of contour maps indicating favorable/unfavorable regions for steric and electronic interactions nih.gov |

| Molecular Dynamics (MD) Simulation | Analyze the stability of ligand-protein complexes | Understanding the dynamic behavior and stability of the compound within a protein's active site over time nih.gov |

Broadening the Scope of In Vitro Biological Screening and Target Identification

Coumarins are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govfrontiersin.org While the specific activity profile of 4-(3-chlorophenoxy)-2H-chromen-2-one is not yet widely characterized, its structure merits a comprehensive screening campaign.

Future research should involve:

Expanded Anticancer Screening: The compound should be tested against a diverse panel of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.govmdpi.comnih.gov Assays should not only measure cytotoxicity but also probe for specific mechanisms like cell cycle arrest, induction of apoptosis, and inhibition of tubulin polymerization. frontiersin.orgnih.govacs.org

Anti-inflammatory and Enzyme Inhibition Assays: Given that many coumarin derivatives show anti-inflammatory effects, this compound should be evaluated for its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase, or signaling pathways such as NF-κB. frontiersin.orgnih.govcapes.gov.br Screening against enzymes like carbonic anhydrases and cholinesterases, known targets for coumarins, is also warranted. nih.govnih.gov

Antimicrobial and Antiviral Testing: The compound should be tested against a range of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. tandfonline.comresearchgate.netmdpi.com Furthermore, screening for antiviral activity, for instance against HIV reverse transcriptase-associated RNase H, could reveal novel therapeutic avenues. nih.gov

| Therapeutic Area | Potential Assays and Targets | Rationale Based on Coumarin Scaffold |

|---|---|---|

| Oncology | Cytotoxicity (MDA-MB-231, A549, HCT116), Tubulin polymerization inhibition, Apoptosis induction (Caspase activation), PI3K/Akt pathway inhibition frontiersin.orgmdpi.comacs.org | Many 4-substituted coumarins exhibit potent antiproliferative and antimitotic activity. mdpi.comnih.govacs.org |

| Inflammation | Inhibition of COX/LOX enzymes, Inhibition of TNF-α and IL-6 release, NF-κB signaling pathway analysis nih.govcapes.gov.br | The coumarin nucleus is a core structure in many natural and synthetic anti-inflammatory agents. nih.govcapes.gov.br |

| Infectious Diseases | Antibacterial (S. aureus, E. coli), Antifungal (C. albicans), Antiviral (e.g., HIV RNase H, Dengue virus proteins) researchgate.netnih.govjcchems.com | Coumarin derivatives have a broad spectrum of antimicrobial and antiviral activities. nih.gov |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition nih.govnih.gov | Coumarins have been identified as potent inhibitors of cholinesterases, a key target in Alzheimer's disease. nih.gov |

Development of Targeted Delivery Systems for Enhanced Biological Efficacy

The therapeutic potential of many promising compounds is often limited by poor solubility, low bioavailability, or off-target toxicity. japsonline.com Encapsulating 4-(3-chlorophenoxy)-2H-chromen-2-one within advanced drug delivery systems could overcome these hurdles and enhance its efficacy.

Future directions in formulation science include:

Liposomal Formulations: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and circulation time. japsonline.comnih.govjapsonline.comresearchgate.netresearchgate.net Formulating the compound into liposomes could improve its delivery to tumor tissues via the enhanced permeability and retention (EPR) effect. japsonline.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the compound, protecting it from degradation and allowing for controlled release. nih.govrsc.org Specific types, like solid lipid nanoparticles (SLNs), are particularly effective for improving the bioavailability of poorly soluble molecules like coumarins. nih.gov

Mitochondria-Targeted Nanoparticles: For anticancer applications, functionalizing nanoparticles with mitochondria-targeting ligands (e.g., triphenylphosphonium) could enable the specific delivery of the compound to this organelle, a key regulator of apoptosis. nih.govacs.orgacs.org This strategy has been shown to be effective for other coumarin-based systems. nih.govacs.org

| Delivery System | Description | Key Advantages for Coumarin Delivery | Reported Characteristics |

|---|---|---|---|

| Liposomes | Vesicles composed of one or more lipid bilayers. | Improves solubility and stability; Enables passive targeting to tumors (EPR effect); Biocompatible. japsonline.comjapsonline.com | Size: ~100-200 nm; High encapsulation efficiency. japsonline.comresearchgate.net |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible polymers. | Provides controlled drug release; Protects drug from degradation; Can be surface-functionalized for active targeting. rsc.org | High encapsulation efficiency (~75-80%); Can be tailored for cytoplasmic uptake. rsc.org |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core matrix. | Excellent for encapsulating lipophilic drugs; Enhances bioavailability; High physical stability. nih.gov | Size: ~140 nm; High encapsulation efficiency (~63%). nih.gov |

| Mitochondria-Targeted Nanoparticles | Nanocarriers functionalized with ligands like triphenylphosphonium (TPP). | Delivers cytotoxic payload directly to mitochondria to induce apoptosis. nih.govacs.org | Selective accumulation in mitochondria; Can co-deliver imaging and therapeutic agents. acs.orgacs.org |

Investigation of Emerging Biological Targets and Therapeutic Applications

Beyond well-established targets, the unique structure of 4-(3-chlorophenoxy)-2H-chromen-2-one may allow it to interact with novel or emerging biological pathways implicated in disease. Future research should adopt a forward-thinking approach to identify unprecedented therapeutic applications.

Potential emerging areas for investigation include:

Modulation of Cell Senescence and Autophagy: These cellular processes are increasingly recognized as key targets in age-related diseases and cancer. nih.govnih.gov Investigating whether the compound can induce or inhibit autophagy or selectively clear senescent cells could open up applications in osteoarthritis or certain cancers. nih.govnih.gov

Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death distinct from apoptosis. It has been identified as a promising therapeutic target in conditions like ischemic stroke and certain types of cancer. dovepress.com Given that some natural coumarins can regulate this pathway, testing 4-(3-chlorophenoxy)-2H-chromen-2-one for anti-ferroptotic activity is a logical next step. dovepress.com

Targeting Growth Factor Signaling Pathways: Dysregulation of growth factor signaling (e.g., TGF-β, EGFR) is central to many diseases, including fibrosis and cancer. nih.govnih.gov Screening the compound for inhibitory activity against key kinases within these pathways could uncover novel mechanisms of action.

| Emerging Target/Pathway | Associated Disease Area | Rationale for Investigation |

|---|---|---|

| Ferroptosis Pathway (e.g., GPX4) | Ischemic Stroke, Cancer | Other furanocoumarins have shown the ability to regulate ferroptosis, suggesting a potential neuroprotective or novel anticancer mechanism. dovepress.com |

| Cellular Senescence | Osteoarthritis, Fibrosis, Cancer | Targeting senescent cells (senolytics) is a novel therapeutic strategy for age-related diseases. nih.gov |

| Autophagy (PI3/AKT/mTOR pathway) | Cancer, Neurodegeneration, Osteoarthritis | Modulation of autophagy is a key therapeutic target, and the PI3K/Akt pathway is a known target for some coumarins. frontiersin.orgnih.govnih.gov |

| Growth Factor Signaling (TGF-β, FGF) | Fibrosis, Osteoarthritis, Cancer | Inhibiting aberrant growth factor signaling is a validated strategy for preventing disease progression. nih.gov |

| Carbonic Anhydrase Isoforms (CA IX, XII) | Cancer (Hypoxic Tumors) | Specific isoforms are tumor-associated and represent validated targets for coumarin-based inhibitors. nih.govmdpi.com |

Q & A

Q. What are the established synthetic routes for 4-(3-chlorophenoxy)-2H-chromen-2-one, and what factors influence yield optimization?

Methodological Answer:

- Conventional Synthesis : Utilize a Claisen-Schmidt condensation between 3-acetyl-2H-chromen-2-one and 3-chlorophenol derivatives under reflux conditions with ethanol as a solvent and piperidine as a catalyst. Monitor reaction progress via TLC and purify via recrystallization (Yield: ~70–75%) .

- Microwave-Assisted Synthesis : Reduce reaction time (5–8 hours to 1–2 hours) by employing microwave irradiation at 80°C. This method enhances yield (up to 85%) and reduces side products .

- Key Factors : Solvent polarity, catalyst concentration (e.g., 4–5 drops of piperidine), and temperature control critically affect yield. Optimize stoichiometry of starting materials (1:1 molar ratio) to minimize unreacted intermediates .

Q. How is the structural elucidation of 4-(3-chlorophenoxy)-2H-chromen-2-one typically performed using spectroscopic methods?